molecular formula C16H13NO3S B3014789 (2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide CAS No. 2380195-51-5

(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide

Cat. No.: B3014789
CAS No.: 2380195-51-5
M. Wt: 299.34
InChI Key: GAZXCDFMIZQXIK-AATRIKPKSA-N
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Description

The compound "(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide" features a conjugated enamide backbone with dual furan rings and a thiophene core. The (2E) configuration stabilizes the trans-alkene geometry, influencing electronic conjugation and molecular rigidity.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-5-13-3-1-7-19-13)17-10-14-9-12(11-21-14)15-4-2-8-20-15/h1-9,11H,10H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXCDFMIZQXIK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the furan-2-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through standard organic reactions such as the Vilsmeier-Haack reaction or the Friedel-Crafts acylation.

    Coupling of the intermediates: The furan-2-yl and thiophen-2-yl intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the prop-2-enamide linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction between the coupled intermediates and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic substitution using halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives of the furan and thiophene rings.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Features Potential Applications
Target Compound Dual furan, thiophene-methyl ~357.4 (est.) Conjugated enamide, rigid structure Antimicrobial, anticancer leads
(2E)-3-(furan-2-yl)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]propenamide Benzothiazole, methyl ~392.4 Enhanced lipophilicity High-throughput screening
2-Cyano-3-(morpholinophenyl)propenamide Cyano, morpholine ~405.4 Electron-withdrawing, improved solubility Kinase inhibition
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)propenamide Sulfamoylphenyl, thiocarbamoyl ~365.4 Hydrogen-bonding capacity Enzyme inhibition
Chloro-fluorophenyl propenamide Cl, F, methoxy ~411.9 Electronegative, stable CNS-targeted therapeutics

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide, known for its unique structural features, has gained attention in various fields of biological research. It combines furan and thiophene moieties, which are often associated with notable biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H14N2O3S
Molecular Weight : 302.4 g/mol
IUPAC Name : 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

The compound's structure features a conjugated system that enhances its reactivity and biological interactions. The presence of both furan and thiophene rings is significant due to their roles in biological systems as well as their potential for drug development.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit antimicrobial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. For example, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains by interfering with essential metabolic processes .

Anticancer Activity

The compound has been investigated for its anticancer potential. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various furan-thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Effects : In a cellular model, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 16 µg/mL
AnticancerHeLa cellsIC50 = 25 µM
AnticancerMCF-7 cellsInduced apoptosis

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